Glucofrangulin (CAS 23313-21-5), widely designated in pharmacopeial and analytical contexts as Emodin-8-O-β-D-glucopyranoside, is a high-value anthraquinone glycoside reference material . Structurally, it consists of an emodin core conjugated at the C-8 hydroxyl position with a β-D-glucopyranose moiety. This specific glycosylation fundamentally shifts the molecule's physicochemical properties, transforming the highly lipophilic and rapidly metabolized emodin aglycone into a more water-compatible, metabolically distinct entity . In industrial and laboratory procurement, this compound is primarily sourced as a high-purity (≥98%) analytical standard for the quality control of botanical extracts and as a precision molecular probe for investigating specific kinase and receptor signaling pathways . Its defined molecular weight (432.38 g/mol) and specific UV/Vis absorption profile make it an indispensable benchmark for chromatographic calibration and advanced pharmacokinetic profiling .
Substituting Glucofrangulin (emodin-8-glucoside) with its aglycone counterpart (emodin), closely related glycosides (such as Glucofrangulin A), or crude anthraquinone mixtures introduces critical failure points in both analytical and biological workflows . In quality control environments, regulatory monographs explicitly require the exact 8-O-glucoside standard to resolve co-elution ambiguities; using a crude extract or a different glycosylation pattern (e.g., 6-O-rhamnoside) invalidates retention time calibration and batch certification [1]. In biological assays, substituting with the cheaper emodin aglycone drastically alters the ADME profile—specifically by exposing the C-8 position to rapid first-pass glucuronidation—and reduces aqueous solubility, leading to precipitation in physiological buffers and artificially skewed dose-response data in high-throughput screening [2].
The attachment of a β-D-glucopyranose moiety at the C-8 position fundamentally alters the hydration shell of the anthraquinone core. While the aglycone emodin is highly lipophilic and practically insoluble in aqueous media without high organic solvent fractions, Glucofrangulin (emodin-8-glucoside) achieves measurable aqueous solubility (approximately 0.1 mg/mL in 10% DMSO/PBS) and up to 30 mg/mL in pure DMSO . This prevents compound precipitation in physiological buffers during extended incubations.
| Evidence Dimension | Aqueous buffer solubility and dissolution stability |
| Target Compound Data | ~0.1 mg/mL in 10% DMSO/PBS; stable dissolution |
| Comparator Or Baseline | Emodin (aglycone) (practically insoluble in aqueous buffers, prone to rapid precipitation) |
| Quantified Difference | Orders of magnitude higher aqueous compatibility for the glucoside under physiological pH |
| Conditions | 10% DMSO in PBS (pH 7.2) at standard assay temperatures |
Allows researchers and formulators to conduct cellular assays and pharmacokinetic studies without the confounding toxicity or precipitation artifacts associated with high-DMSO vehicles.
In the quality control of botanical extracts, distinguishing specific glycosylation patterns is mandatory. Glucofrangulin (emodin-8-glucoside) exhibits a distinct HPLC retention profile and specific UV/Vis maxima (224, 283 nm) that allow baseline separation from closely related analogs like glucofrangulin A (emodin-6-O-rhamnoside-8-O-glucoside) and the aglycone emodin . Utilizing the pure standard (≥98% purity) prevents overlapping peak integration errors common in crude extract analysis [1].
| Evidence Dimension | Chromatographic resolution and peak specificity |
| Target Compound Data | Distinct retention time with ≥98% purity standard validation |
| Comparator Or Baseline | Crude anthraquinone extracts / Glucofrangulin A |
| Quantified Difference | Complete baseline separation vs. co-elution risks in uncalibrated mixtures |
| Conditions | Reverse-phase HPLC-UV/MS under standard pharmacopeial gradient conditions |
Procurement of this exact standard is non-negotiable for certified QA/QC laboratories needing to meet strict regulatory monographs for herbal product batch release.
The structural addition of the glucoside ring not only improves solubility but actively participates in target binding cleft interactions. Computational and in vitro profiling demonstrates that emodin-8-glucoside achieves an inhibition constant (Ki) in the picomolar range (approximately 430 pM) against specific MAP kinases (e.g., MAPK3), yielding a binding free energy (ΔG) of < -10 kcal/mol . This represents a significantly stronger and more selective target engagement compared to the broader, lower-affinity binding of the emodin aglycone or generic polyphenols [1].
| Evidence Dimension | Kinase inhibition constant (Ki) and binding affinity (ΔG) |
| Target Compound Data | Ki ~ 430 pM; ΔG < -10 kcal/mol |
| Comparator Or Baseline | Emodin aglycone / generic polyphenols |
| Quantified Difference | Sub-nanomolar target engagement vs. micromolar/non-specific binding |
| Conditions | In vitro kinase assay / molecular docking simulations at ATP-binding cleft |
Makes the compound a highly specific molecular probe for researchers isolating MAPK/AMPK/PPAR signaling pathways, where off-target effects must be minimized.
The therapeutic utility of free anthraquinones is severely limited by rapid Phase II metabolism, specifically extensive first-pass glucuronidation at available hydroxyl groups. By pre-occupying the highly reactive C-8 position with a β-D-glucopyranose moiety, Glucofrangulin (emodin-8-glucoside) effectively blocks this primary site of metabolic conjugation [1]. This structural shielding alters the compound's systemic half-life and tissue distribution profile compared to free emodin, which is rapidly cleared by hepatic and intestinal transporters [2].
| Evidence Dimension | Metabolic stability and site-specific conjugation resistance |
| Target Compound Data | C-8 position protected, delaying rapid Phase II clearance |
| Comparator Or Baseline | Emodin (aglycone) (rapidly glucuronidated and cleared) |
| Quantified Difference | Significant shift in systemic exposure and metabolic half-life |
| Conditions | In vivo pharmacokinetic ADME profiling and hepatic microsome assays |
Essential for procurement in ADME and translational in vivo studies where the rapid clearance of the aglycone would otherwise invalidate efficacy data.
As a certified reference standard for HPLC-UV/MS workflows, Glucofrangulin is the exact choice for quantifying anthraquinone glycoside content in botanical extracts to meet strict monograph requirements, ensuring baseline resolution from other co-eluting glycosides [1].
Due to its picomolar affinity and improved aqueous compatibility, it is the targeted molecular probe for isolated mechanistic studies targeting MAPK3, AMPK activation, and PPARα/γ pathways, where the aglycone would cause precipitation or off-target noise .
Selected for in vivo bioavailability and metabolic tracking studies where researchers need to evaluate the protective effect of C-8 glycosylation against rapid Phase II hepatic clearance, serving as a benchmark for anthraquinone prodrug development [2].